molecular formula C14H10F2O3 B6402367 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1262007-47-5

5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6402367
CAS No.: 1262007-47-5
M. Wt: 264.22 g/mol
InChI Key: AYVNWJFPAIYXEV-UHFFFAOYSA-N
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Description

5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid: is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, featuring fluorine and methoxy substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general steps are as follows:

    Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 5-fluoro-3-iodobenzoic acid and 2-fluoro-3-methoxyphenylboronic acid, are prepared through standard organic synthesis techniques.

    Coupling Reaction: The aryl halide and boronic acid are subjected to Suzuki-Miyaura coupling conditions, typically involving a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol) under an inert atmosphere.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzaldehyde or this compound.

    Reduction: Formation of 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzyl alcohol or 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzaldehyde.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme kinetics, receptor binding, and other biological processes.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atoms and methoxy group can influence the compound’s binding affinity and specificity, enhancing its effectiveness as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3-(2-methoxyphenyl)benzoic acid: Similar structure but lacks the additional fluorine atom, which may affect its reactivity and applications.

    3-Fluoro-5-(2-fluoro-5-methylphenyl)benzoic acid: Similar structure with a methyl group instead of a methoxy group, leading to different electronic properties.

    2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Contains a different functional group, which may result in distinct biological activities.

Uniqueness

5-Fluoro-3-(2-fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy substituents on the aromatic rings

Properties

IUPAC Name

3-fluoro-5-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-4-2-3-11(13(12)16)8-5-9(14(17)18)7-10(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVNWJFPAIYXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690079
Record name 2',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-47-5
Record name 2',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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